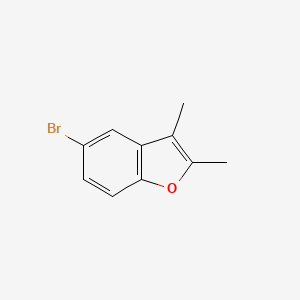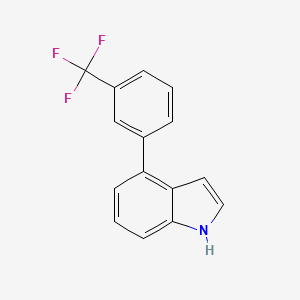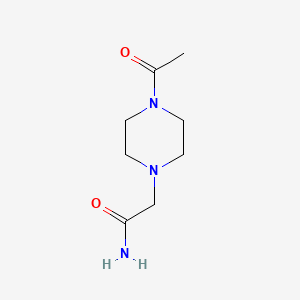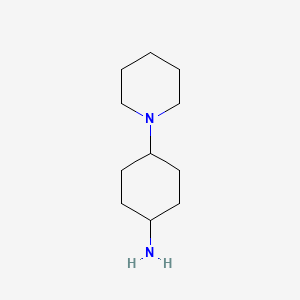
7-フルオロ-4-ヒドロキシ-3-ニトロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-hydroxy-3-nitroquinoline is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-4-hydroxy-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-hydroxy-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
7-フルオロ-4-ヒドロキシ-3-ニトロキノリンを含むフッ素化キノリンは、顕著な抗菌活性を示すことが判明しています 。これは、新しい抗生物質の開発のための潜在的な候補となることを意味します。
抗腫瘍活性
いくつかのフッ素化キノリンは、抗腫瘍活性を示すことが示されています 。これは、それらが新しい癌治療の開発に使用される可能性があることを示唆しています。
酵素阻害
フッ素化キノリンは、さまざまな酵素を阻害することが判明しています 。この特性は、さまざまな病気の新しい薬剤の開発に活用することができます。
抗マラリア活性
キノリン環系は、合成抗マラリア薬の探索のための基本構造として長い間使用されてきました 。7-フルオロ-4-ヒドロキシ-3-ニトロキノリンなどのフッ素化キノリンは、これらの薬の効果を潜在的に高める可能性があります。
抗ウイルス活性
いくつかの合成キノリンは、抗ウイルス活性を示すことが判明しています 。フッ素化キノリンは、これらの特性を潜在的に強化し、新しい抗ウイルス薬の開発に役立つ可能性があります。
産業用途
多くのフッ素化キノリンは、農業や液晶の成分として応用されています 。これは、7-フルオロ-4-ヒドロキシ-3-ニトロキノリンが同様の用途を持つ可能性があることを示唆しています。
Safety and Hazards
将来の方向性
While specific future directions for “7-Fluoro-4-hydroxy-3-nitroquinoline” are not mentioned in the available literature, the field of quinoline research is active and ongoing. Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including “7-Fluoro-4-hydroxy-3-nitroquinoline”.
作用機序
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics like quinolines can enhance the biological activity of the fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The molecular weight of the compound is 20815 , which is within the optimal range for drug-likeness, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
生化学分析
Biochemical Properties
7-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between 7-Fluoro-4-hydroxy-3-nitroquinoline and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions .
Cellular Effects
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 7-Fluoro-4-hydroxy-3-nitroquinoline can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 7-Fluoro-4-hydroxy-3-nitroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and other non-covalent interactions. Furthermore, 7-Fluoro-4-hydroxy-3-nitroquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-4-hydroxy-3-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Fluoro-4-hydroxy-3-nitroquinoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of 7-Fluoro-4-hydroxy-3-nitroquinoline is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
7-Fluoro-4-hydroxy-3-nitroquinoline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels within cells. For example, it can inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Fluoro-4-hydroxy-3-nitroquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, 7-Fluoro-4-hydroxy-3-nitroquinoline may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is essential for elucidating its molecular mechanisms and potential therapeutic applications.
特性
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 |
Source


|
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-33-8 |
Source


|
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
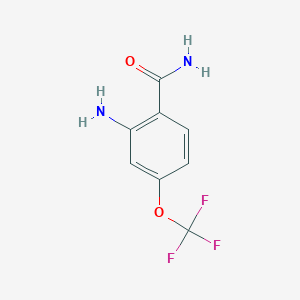

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
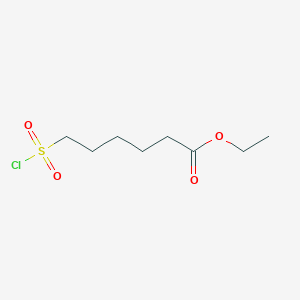
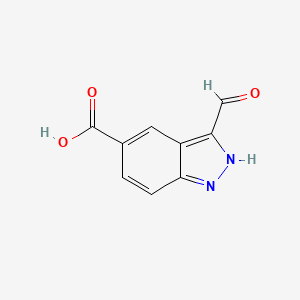
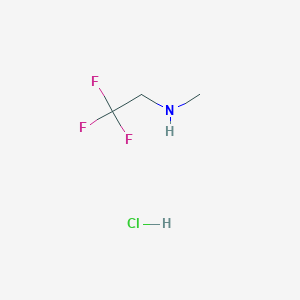

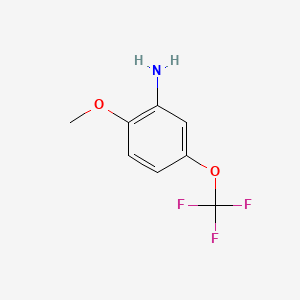
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
